molecular formula C15H24 B213039 beta-Guaiene CAS No. 88-84-6

beta-Guaiene

Cat. No.: B213039
CAS No.: 88-84-6
M. Wt: 204.35 g/mol
InChI Key: GIBQERSGRNPMEH-RYUDHWBXSA-N
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Description

Beta-Guaiene: is a sesquiterpene hydrocarbon with the molecular formula C15H24 . It is a naturally occurring compound found in various essential oils, particularly those derived from plants such as guaiacum and agarwood. This compound is known for its distinctive woody and spicy aroma, making it a valuable component in the fragrance and flavor industries .

Biochemical Analysis

Biochemical Properties

Beta-Guaiene interacts with various enzymes and proteins in biochemical reactions. For instance, it has been suggested that this compound has potential as a dietary supplement against diabetes, indicating its interaction with enzymes and proteins involved in glucose metabolism

Cellular Effects

The cellular effects of this compound are not well-documented. It is known that sesquiterpenes, the class of compounds to which this compound belongs, can influence cell function. They can impact cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that sesquiterpenes can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

This compound is involved in the terpenoid synthesis pathway This pathway is responsible for the production of a wide range of compounds, including terpenes and terpenoids, which are key components of many essential oils

Preparation Methods

Synthetic Routes and Reaction Conditions: Beta-Guaiene can be synthesized through several methods, including the cyclization of farnesyl diphosphate (FPP) catalyzed by specific terpene synthases. The cyclization process involves the formation of a carbocation intermediate, followed by a series of hydride shifts and deprotonation steps to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves the extraction of essential oils from natural sources such as guaiacum wood and agarwood. The essential oils are then subjected to fractional distillation to isolate this compound. Advances in biotechnology have also enabled the microbial production of this compound using genetically engineered microorganisms that express terpene synthase genes .

Chemical Reactions Analysis

Types of Reactions: Beta-Guaiene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Beta-Guaiene has a wide range of scientific research applications, including:

    Chemistry: this compound is used as a precursor for the synthesis of various sesquiterpenoids and other complex organic molecules.

    Biology: Studies have shown that this compound exhibits antimicrobial and anti-inflammatory properties, making it a potential candidate for developing new therapeutic agents.

    Medicine: this compound is being investigated for its potential use in treating conditions such as infections and inflammation.

    Industry: this compound is a valuable component in the fragrance and flavor industries due to its woody and spicy aroma.

Mechanism of Action

The mechanism of action of beta-Guaiene involves its interaction with various molecular targets and pathways. This compound is known to modulate the activity of enzymes and receptors involved in inflammatory and microbial processes. For example, it can inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators. Additionally, this compound can disrupt microbial cell membranes, leading to antimicrobial effects .

Comparison with Similar Compounds

Properties

IUPAC Name

(1S,4S)-1,4-dimethyl-7-propan-2-ylidene-2,3,4,5,6,8-hexahydro-1H-azulene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24/c1-10(2)13-7-5-11(3)14-8-6-12(4)15(14)9-13/h11-12H,5-9H2,1-4H3/t11-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIBQERSGRNPMEH-RYUDHWBXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(=C(C)C)CC2=C1CCC2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCC(=C(C)C)CC2=C1CC[C@@H]2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5052599, DTXSID401037341
Record name (1S,4S)-1,4-Dimethyl-7-(propan-2-ylidene)-1,2,3,4,5,6,7,8-octahydroazulene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5052599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rel-(1R,4R)-1,2,3,4,5,6,7,8-Octahydro-1,4-dimethyl-7-(1-methylethylidene)azulene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401037341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Mobile greenish-yellow liquid; Earthy, spicy aroma
Record name Guaiene
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1346/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Insoluble in water, propylene glycol; Soluble in oils, Soluble (in ethanol)
Record name Guaiene
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1346/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.912-0.918
Record name Guaiene
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1346/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

88-84-6, 372162-07-7
Record name β-Guaiene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88-84-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Guaiene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088846
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Azulene, 1,2,3,4,5,6,7,8-octahydro-1,4-dimethyl-7-(1-methylethylidene)-, (1S,4S)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (1S,4S)-1,4-Dimethyl-7-(propan-2-ylidene)-1,2,3,4,5,6,7,8-octahydroazulene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5052599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rel-(1R,4R)-1,2,3,4,5,6,7,8-Octahydro-1,4-dimethyl-7-(1-methylethylidene)azulene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401037341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S-cis)-1,2,3,4,5,6,7,8-octahydro-7-isopropylidene-1,4-dimethylazulene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.691
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name .BETA.-GUAIENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1D018Q907T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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